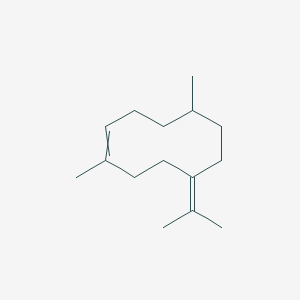
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is a quaternary ammonium salt, which means it has a positively charged nitrogen atom. The bromide ion acts as the counterion to balance the charge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of 1-methylimidazole with isopropyl bromide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazolium ion back to the corresponding imidazole.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium chloride, sodium iodide, or sodium hydroxide in an aqueous or organic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted imidazolium salts.
Oxidation: The major products are imidazole N-oxides.
Reduction: The major product is the corresponding imidazole.
科学的研究の応用
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the synthesis of ionic liquids, which are employed as solvents and catalysts in green chemistry applications.
作用機序
The mechanism of action of 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with various molecular targets. The positively charged nitrogen atom can interact with negatively charged sites on enzymes or receptors, leading to changes in their activity. The compound can also disrupt cell membranes, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
1-Methylimidazole: A precursor to the quaternary ammonium salt.
2-Methylimidazole: Another imidazole derivative with different substitution patterns.
1-Butyl-3-methylimidazolium bromide: A similar quaternary ammonium salt with a butyl group instead of an isopropyl group.
Uniqueness
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form ionic liquids and its potential antimicrobial properties make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
433231-07-3 |
|---|---|
分子式 |
C7H15BrN2 |
分子量 |
207.11 g/mol |
IUPAC名 |
1-methyl-3-propan-2-yl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C7H14N2.BrH/c1-7(2)9-5-4-8(3)6-9;/h4-5,7H,6H2,1-3H3;1H |
InChIキー |
JRGGNXKNLBXHAK-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C[NH+](C=C1)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
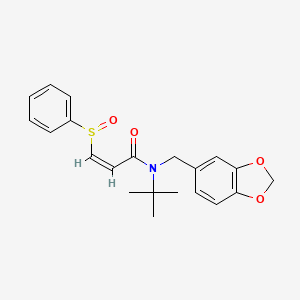
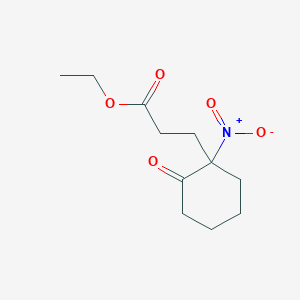
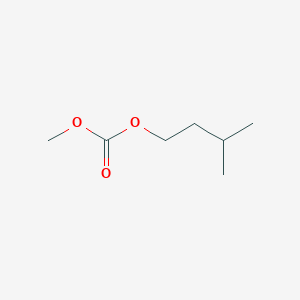

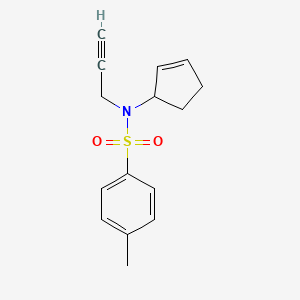
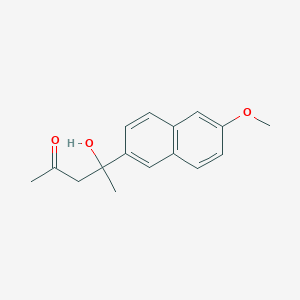

![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)
![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)

